molecular formula C7H13BrO3S B2782250 4-(2-Bromoethoxy)-1lambda6-thiane-1,1-dione CAS No. 2138424-47-0

4-(2-Bromoethoxy)-1lambda6-thiane-1,1-dione

Cat. No.: B2782250
CAS No.: 2138424-47-0
M. Wt: 257.14
InChI Key: RIAFBPDEAJBXJI-UHFFFAOYSA-N
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Description

4-(2-Bromoethoxy)-1lambda6-thiane-1,1-dione is an organosulfur compound that features a thiane ring substituted with a bromoethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromoethoxy)-1lambda6-thiane-1,1-dione typically involves the reaction of thiane-1,1-dione with 2-bromoethanol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetone . The mixture is refluxed for several hours to ensure complete reaction, followed by purification through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromoethoxy)-1lambda6-thiane-1,1-dione can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromoethoxy group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The thiane ring can be oxidized or reduced under appropriate conditions, leading to different sulfur oxidation states.

    Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various ether or thioether derivatives, while oxidation can produce sulfoxides or sulfones.

Scientific Research Applications

4-(2-Bromoethoxy)-1lambda6-thiane-1,1-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds and heterocycles.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a pharmacophore in medicinal chemistry.

    Industry: It is utilized in the development of new materials with unique properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 4-(2-Bromoethoxy)-1lambda6-thiane-1,1-dione involves its interaction with various molecular targets. The bromoethoxy group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The thiane ring can undergo redox reactions, influencing cellular redox states and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Bromoethoxy)-1lambda6-thiane-1,1-dione is unique due to its thiane ring structure, which imparts distinct chemical and physical properties compared to other bromoethoxy derivatives. This uniqueness makes it valuable in specific applications where the thiane ring’s reactivity and stability are advantageous.

Properties

IUPAC Name

4-(2-bromoethoxy)thiane 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO3S/c8-3-4-11-7-1-5-12(9,10)6-2-7/h7H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIAFBPDEAJBXJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC1OCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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